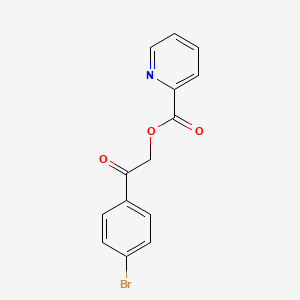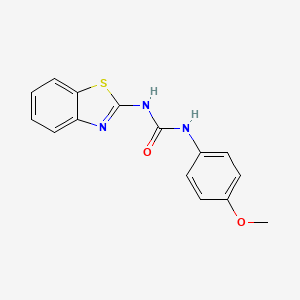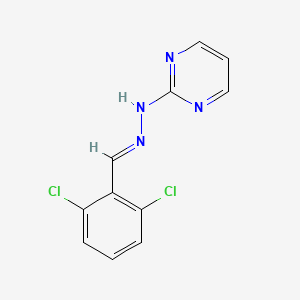
2-(4-bromophenyl)-2-oxoethyl 2-pyridinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-2-oxoethyl 2-pyridinecarboxylate, also known as BPOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPOC is a pyridinecarboxylate ester that has a bromophenyl group attached to it. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 2-pyridinecarboxylate is not fully understood, but it is believed to act as an inhibitor of certain enzymes, including histone deacetylases (HDACs). HDACs are enzymes that play a role in regulating gene expression, and their inhibition has been shown to have potential therapeutic benefits in the treatment of cancer and other diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic benefits in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-bromophenyl)-2-oxoethyl 2-pyridinecarboxylate has several advantages for laboratory experiments, including its ease of synthesis, stability, and low toxicity. However, this compound has some limitations, including its limited solubility in water and its potential to form aggregates in solution.
Orientations Futures
There are several future directions for the study of 2-(4-bromophenyl)-2-oxoethyl 2-pyridinecarboxylate, including its potential as a drug candidate for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic benefits. In addition, the synthesis of this compound derivatives with improved properties, such as increased solubility, may have potential applications in various fields.
Méthodes De Synthèse
2-(4-bromophenyl)-2-oxoethyl 2-pyridinecarboxylate can be synthesized using different methods, including the reaction of 2-pyridinecarboxylic acid with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-pyridinecarboxylic acid with 4-bromobenzoyl chloride and N,N-dimethylformamide in the presence of a base such as potassium carbonate. The synthesis of this compound has also been achieved using microwave-assisted synthesis, which has been shown to be a more efficient method.
Applications De Recherche Scientifique
2-(4-bromophenyl)-2-oxoethyl 2-pyridinecarboxylate has been studied for its potential applications in different fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been shown to have potential as a drug candidate for the treatment of cancer and other diseases. In organic synthesis, this compound has been used as a reagent in the synthesis of various compounds. In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks.
Propriétés
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO3/c15-11-6-4-10(5-7-11)13(17)9-19-14(18)12-3-1-2-8-16-12/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDWYGXFEFNPEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(2,6-dichlorophenyl)acryloyl]morpholine](/img/structure/B5732181.png)
![3-isobutoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5732193.png)




![{4-[(5-tert-butyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B5732222.png)
![3-(2-chloro-6-fluorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5732227.png)

![1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline](/img/structure/B5732236.png)



